molecular formula C15H14ClN3O5S B15110299 Ethyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate

Ethyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B15110299
M. Wt: 383.8 g/mol
InChI Key: HYRAQDSBYVKZKC-UHFFFAOYSA-N
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Description

Ethyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate is a synthetic organic compound featuring a benzoate ester core linked via an amide bond to a 5-chloro-2-(methylsulfonyl)pyrimidin-4-yl moiety. Key structural attributes include:

  • Pyrimidine ring: Substituted with a chlorine atom at position 5 and a methylsulfonyl group at position 2.
  • Benzoate ester: An ethyl ester at the carboxylate position.
  • Amide linkage: Connects the pyrimidine and benzoate groups.

Properties

Molecular Formula

C15H14ClN3O5S

Molecular Weight

383.8 g/mol

IUPAC Name

ethyl 2-[(5-chloro-2-methylsulfonylpyrimidine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C15H14ClN3O5S/c1-3-24-14(21)9-6-4-5-7-11(9)18-13(20)12-10(16)8-17-15(19-12)25(2,22)23/h4-8H,3H2,1-2H3,(H,18,20)

InChI Key

HYRAQDSBYVKZKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 2-chloro-4,6-dimethoxypyrimidine and methylsulfonyl chloride.

    Substitution Reaction: The chloro and methylsulfonyl groups are introduced into the pyrimidine ring through nucleophilic substitution reactions.

    Coupling with Benzoic Acid: The pyrimidine derivative is then coupled with ethyl 2-aminobenzoate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Chlorine

The chlorine atom at position 5 of the pyrimidine ring acts as a leaving group, enabling nucleophilic aromatic substitution (SNAr). This reaction is facilitated by electron-withdrawing groups like the methylsulfonyl substituent, which activate the ring toward nucleophilic attack.

Reaction Conditions :

  • Nucleophile : Amines (e.g., 3-methyl-4-methoxybenzylamine)

  • Catalyst : Triethylamine

  • Solvent : Dichloromethane

  • Temperature : Room temperature (20°C)

  • Yield : Up to 92%

Mechanism :

  • Base activation : Triethylamine deprotonates the nucleophile, enhancing its nucleophilicity.

  • Nucleophilic attack : The amine attacks the electrophilic pyrimidine ring, displacing the chloride ion.

  • Product formation : Substituted pyrimidine derivative with the amine group incorporated.

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.

Reaction Conditions :

  • Base : Sodium hydroxide (10 equivalents)

  • Solvent : Ethanol/water mixture (2:1 ratio)

  • Temperature : 110°C

  • Duration : 2 hours

  • Yield : 75%

Mechanism :

  • Nucleophilic attack : Hydroxide ion attacks the carbonyl carbon of the ester.

  • Intermediate formation : Tetrahedral intermediate leading to cleavage of the ester bond.

  • Product formation : Carboxylic acid and ethanol as byproducts.

Hydrolysis of the Amide Linkage

The carbonyl-amino group can undergo hydrolysis under acidic or basic conditions, generating a primary amine and carboxylic acid.

Reaction Conditions :

  • Acid/Base : Hydrochloric acid or sodium hydroxide

  • Solvent : Water or aqueous organic mixtures

  • Temperature : Varies (typically elevated for acidic conditions)

  • Yield : Dependent on pH and reaction duration

Mechanism :

  • Protonation/Deprotonation : Acidic conditions protonate the carbonyl oxygen, while basic conditions deprotonate the amine.

  • Nucleophilic attack : Water attacks the carbonyl carbon, leading to cleavage.

  • Product formation : Free amine and carboxylic acid.

Reactivity of the Methylsulfonyl Group

The methylsulfonyl group (-SO₂Me) is a strong electron-withdrawing group, which enhances the electrophilicity of the pyrimidine ring. This enables reactions such as:

  • Nucleophilic aromatic substitution : At positions ortho or para to the sulfonyl group.

  • Metal-mediated coupling : Potential for cross-coupling reactions (e.g., Suzuki) if activated.

Table 1: Nucleophilic Substitution Reaction

ParameterValue/Condition
Nucleophile3-methyl-4-methoxybenzylamine
CatalystTriethylamine
SolventDichloromethane
Temperature20°C
Reaction Time30 minutes
Yield92%

Table 2: Ester Hydrolysis

ParameterValue/Condition
BaseSodium hydroxide (10 eq)
SolventEthanol/water (2:1)
Temperature110°C
Duration2 hours
Yield75%

Structural Insights

The compound’s reactivity is influenced by:

  • Electron-withdrawing groups : Methylsulfonyl and chlorine activate the pyrimidine ring for substitution.

  • Functional group compatibility : The ethyl ester and amide groups allow for orthogonal reactivity.

  • Solubility : Solvent choice (e.g., dichloromethane, ethanol) impacts reaction efficiency .

Scientific Research Applications

Ethyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds are compared based on substituent variations and functional groups:

Compound Name Molecular Formula Key Substituents/Features Potential Applications Reference
Ethyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate (Target) Not provided Methylsulfonyl (SO₂CH₃), ethyl ester, benzoate core Agrochemicals, coordination chemistry
Ethyl 2-({[5-chloro-2-(isopropylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate C₂₂H₂₂ClN₃O₃S₂ Isopropylsulfanyl (S-C₃H₇), thiophene ring, 4-methylphenyl group Likely agrochemical (herbicide)
Methyl 2-(((((4,6-dimethoxy-2-pyrimidinyl)amino)=carbonyl)amino)sulfonyl)methyl)benzoate (Bensulfuron methyl ester) C₁₆H₁₈N₄O₇S Sulfonylurea linkage, dimethoxy-pyrimidine Herbicide (ALS inhibitor)
Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate C₁₃H₁₀ClN₃O₃ Chloropyrimidine carbamoyl, methyl ester Coordination complexes (e.g., Ag)
Key Observations:

Sulfur-Containing Groups :

  • The target compound’s methylsulfonyl group (electron-withdrawing) contrasts with the isopropylsulfanyl group (electron-donating) in . Sulfonyl groups enhance stability and binding to biological targets (e.g., acetolactate synthase in herbicides) compared to sulfanyl groups, which may reduce oxidative stability .
  • Sulfonylurea herbicides () utilize a sulfonylurea bridge for ALS inhibition, whereas the target lacks this motif, suggesting a divergent mechanism .

Ester Groups :

  • The target’s ethyl ester may confer higher lipophilicity than methyl esters (), influencing membrane permeability or environmental persistence .

Research Findings from Structural and Crystallographic Studies

  • Conformational Flexibility :
    • In , the free ligand (methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate) adopts a cis-amide conformation , whereas its silver complex exhibits a trans conformation . This flexibility highlights how metal coordination or environmental factors could alter the target compound’s reactivity .
  • ’s compound forms C–Cl⋯O and N–H⋯N interactions, suggesting that the target’s chloro and sulfonyl groups could similarly stabilize solid-state structures .

Functional Implications

  • Agrochemical Potential: The target’s pyrimidine and sulfonyl groups align with herbicidal scaffolds (e.g., sulfonylureas), though the absence of a sulfonylurea bridge may limit ALS inhibition. Instead, it could act via a novel mode of action or as a metabolite .
  • Coordination Chemistry :
    • Like ’s compound, the target’s amide and ester groups could facilitate metal coordination, enabling applications in catalysis or materials science .

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